(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
H-Val-Pro-Pro-OH (TFA) is a milk-derived proline peptide derivative. It is known for its role as an inhibitor of Angiotensin I converting enzyme (ACE), with an IC50 value of 9 μM
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Pro-Pro-OH (TFA) typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, valine, to a solid resin. Subsequent amino acids, proline and proline, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of H-Val-Pro-Pro-OH (TFA) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-Val-Pro-Pro-OH (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to modified peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptides with disulfide bonds, while reduction can yield reduced peptides .
Scientific Research Applications
H-Val-Pro-Pro-OH (TFA) has a wide range of scientific research applications:
Mechanism of Action
H-Val-Pro-Pro-OH (TFA) exerts its effects by inhibiting Angiotensin I converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, H-Val-Pro-Pro-OH (TFA) reduces the conversion of Angiotensin I to Angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, the compound enhances insulin sensitivity and prevents insulin resistance in pre-adipocytes .
Comparison with Similar Compounds
Similar Compounds
H-Val-Pro-Pro-OH: This compound is similar to H-Val-Pro-Pro-OH (TFA) but lacks the trifluoroacetic acid (TFA) component.
Lisinopril: Another ACE inhibitor used in the treatment of hypertension.
Captopril: A well-known ACE inhibitor with similar applications in cardiovascular medicine.
Uniqueness
H-Val-Pro-Pro-OH (TFA) is unique due to its milk-derived origin and its specific inhibition of ACE with an IC50 value of 9 μM. Its ability to enhance insulin sensitivity and prevent insulin resistance further distinguishes it from other ACE inhibitors .
Properties
Molecular Formula |
C17H26F3N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H25N3O4.C2HF3O2/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22;3-2(4,5)1(6)7/h9-12H,3-8,16H2,1-2H3,(H,21,22);(H,6,7)/t10-,11-,12-;/m0./s1 |
InChI Key |
DJQRQUZDHQFFTH-LFELFHSZSA-N |
SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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